molecular formula C8H9NO4S B1303346 Dimethyl 4-aminothiophene-2,3-dicarboxylate CAS No. 62947-31-3

Dimethyl 4-aminothiophene-2,3-dicarboxylate

Cat. No.: B1303346
CAS No.: 62947-31-3
M. Wt: 215.23 g/mol
InChI Key: XQPDCUCAKYNVAO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 6.85 ppm (s, 1H, thiophene H-5).
    • δ 3.80–3.85 ppm (s, 6H, OCH₃).
    • δ 5.20 ppm (broad, 2H, NH₂).
  • ¹³C NMR :

    • δ 165–170 ppm (C=O esters).
    • δ 140–145 ppm (C-S thiophene).

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment
3350–3300 N–H stretch (amine)
1720–1700 C=O stretch (ester)
1260–1240 C–O–C asymmetric stretch

Data inferred from related thiophene esters.

UV-Vis Spectroscopy

  • λₘₐₓ : 280–290 nm (π→π* transitions of conjugated thiophene-ester system).

Mass Spectrometry

  • Molecular ion : m/z 215.23 [M]⁺.
  • Fragmentation: Loss of OCH₃ (Δ m/z 31) and COOCH₃ (Δ m/z 59).

Computational Descriptors

Quantum Chemical Parameters

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO gap : ~4.2 eV (indicating moderate reactivity).
  • Dipole moment : ~3.8 Debye (polarity driven by ester and amine groups).
Descriptor Value
LogP (lipophilicity) 1.2 ± 0.3
Polar surface area 85 Ų
Molar refractivity 52.7 cm³/mol

Data derived from PubChem and analogous compounds.

Structural Visualization

  • Optimized geometry : Planar thiophene core with ester groups in cis conformation.
  • Electrostatic potential : Negative charge localized at carbonyl oxygens; positive charge at amine hydrogens.

Properties

IUPAC Name

dimethyl 4-aminothiophene-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDCUCAKYNVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380599
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62947-31-3
Record name Dimethyl 4-aminothiophene-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-aminothiophene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl acetylenedicarboxylate with thiourea in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring.

Another method involves the reaction of dimethyl acetylenedicarboxylate with an appropriate amine, followed by cyclization in the presence of a catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: this compound alcohols.

    Substitution: Various substituted aminothiophene derivatives.

Scientific Research Applications

Biological Applications

Dimethyl 4-aminothiophene-2,3-dicarboxylate has been studied for various biological activities:

  • Antibacterial and Antifungal Properties : Preliminary research indicates that this compound can disrupt microbial cell function, making it a candidate for developing new antibacterial and antifungal agents.
  • Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties; however, further research is required to elucidate the mechanisms involved.

Pharmaceutical Applications

Due to its structural characteristics, this compound serves as a building block for designing novel drug candidates. The amino group allows for further chemical modifications that can enhance biological activity or target specificity for therapeutic applications .

Material Science Applications

In materials science, thiophene derivatives are utilized in organic electronics, including organic solar cells and field-effect transistors. The ability to modify the electronic properties of these compounds through structural variations makes this compound an important precursor in developing advanced materials .

Mechanism of Action

The mechanism of action of dimethyl 4-aminothiophene-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs in the Thiophene Family

Key structural analogs include isomers and derivatives with variations in substituent positions or functional groups:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Dimethyl 4-aminothiophene-2,3-dicarboxylate Thiophene 4-amino, 2,3-dicarboxylate Research use, high purity (95%)
Dimethyl 3-aminothiophene-2,5-dicarboxylate Thiophene 3-amino, 2,5-dicarboxylate Higher purity (98%); positional isomer affecting reactivity
This compound hydrochloride Thiophene Protonated amino group Enhanced stability for research; solubility challenges

Key Findings :

  • Hydrochloride Derivative : The salt form improves stability but complicates solubility, requiring specialized storage (-80°C for long-term) and handling protocols .

Heterocyclic Dicarboxylates with Varied Cores

Compounds with similar ester-functionalized heterocycles but distinct core structures:

Compound Name Core Structure Substituents Key Properties/Applications Reference
Dimethyl 4-methylquinoline-2,3-dicarboxylate Quinoline 4-methyl, 2,3-dicarboxylate Morpholino derivatives exhibit unique reactivity for industrial applications
Dimethyl 5-methylpyridine-2,4-dicarboxylate Pyridine 5-methyl, 2,4-dicarboxylate Positional ester groups influence synthetic utility (e.g., coordination chemistry)
Diethyl (2R,3S)-oxirane-2,3-dicarboxylate Oxirane Ethyl esters, stereospecific Altered solubility and stereochemistry-driven biological activity

Key Findings :

  • Core Heterocycle Impact: Quinoline and pyridine cores introduce aromatic nitrogen, enhancing π-stacking interactions compared to thiophene’s sulfur atom. This difference affects applications in catalysis or material science .
  • Ester Group Position : In pyridine derivatives, shifting carboxylate groups from 2,3- to 2,4-positions modifies steric hindrance and electronic effects, tailoring reactivity for specific synthetic pathways .

Functional Group Variations in Dihydropyridine Derivatives

Dihydropyridine dicarboxylates with diverse substituents highlight the role of functional groups:

Compound Name Substituents Key Properties/Applications Reference
3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Dichlorophenyl, ethyl/methyl esters Cardiovascular effects via calcium channel modulation
3-Methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} dihydropyridine dicarboxylate Sulfonamide-propyl chain Antibacterial activity via enzyme inhibition

Key Findings :

  • Substituent-Driven Bioactivity : Bulky aryl groups (e.g., dichlorophenyl) enhance binding to biological targets, while sulfonamide chains introduce antibacterial properties .
  • Contrast with DMATD: Unlike these dihydropyridines, DMATD’s thiophene core and amino group may favor different mechanisms, such as nucleophilic reactivity or chelation.

Biological Activity

Dimethyl 4-aminothiophene-2,3-dicarboxylate (DMTDC) is an organic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMTDC is characterized by its unique structure, which includes:

  • Amino Group : Enhances reactivity and allows for further chemical modifications.
  • Ester Functionalities : Provides versatility in synthesis and potential bioactivity.

The molecular formula of DMTDC is C8H10NO4SC_8H_{10}NO_4S, and it exhibits distinct electronic properties due to its functional groups, which play a critical role in its biological interactions.

DMTDC's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, influencing pathways related to:

  • Cell Signaling : Affecting how cells communicate and respond to external stimuli.
  • Metabolism : Modulating metabolic pathways that can lead to altered cellular functions.

The presence of the amino group allows DMTDC to engage in nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Antimicrobial Activity

Research indicates that DMTDC exhibits antimicrobial properties, particularly against bacterial and fungal strains. Its mechanism involves disrupting microbial cell functions, leading to cell death. Studies have shown:

Anticancer Activity

DMTDC has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit cancer cell proliferation through:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of tumor growth in vitro and in vivo models.

Table 1 summarizes some key findings from recent studies on DMTDC's anticancer activity:

Cancer Type IC50 Value (μg/mL) Study Reference
Gastric Carcinoma6.79
Pancreatic Cancer10.34
Other TumorsUnder InvestigationOngoing Research

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that DMTDC significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines such as SNU-16 (gastric carcinoma) showed that DMTDC effectively reduced cell viability with an IC50 value of 8.69 μg/mL, indicating strong anticancer potential.

Comparative Analysis with Similar Compounds

DMTDC is often compared with structurally similar compounds to highlight its unique properties. Table 2 presents a comparison:

Compound Name Molecular Formula Key Features
Dimethyl thiophene-2,3-dicarboxylateC8H10O4SLacks amino group; used in similar applications
4-Aminothiophene-2-carboxylic acidC7H7NO4SContains only one carboxylic group
Dimethyl 5-amino-thiophene-2-carboxylateC8H10N2O4SContains an additional amino group

DMTDC's combination of both amino and dicarboxylate functionalities enhances its reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. What established synthetic protocols are available for Dimethyl 4-aminothiophene-2,3-dicarboxylate, and how can reaction yields be systematically optimized?

Methodological Answer:

  • Synthetic routes typically involve cyclocondensation of thiophene precursors with activated esters. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature control (60–80°C), and catalyst selection (e.g., acetic acid for acid-catalyzed cyclization). Yield optimization requires factorial design experiments to assess variable interactions (e.g., molar ratios, reflux duration) .
  • Post-synthetic purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, as described in chemical engineering methodologies .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and amine proton environments .
  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. Single-crystal diffraction at low temperatures (100 K) enhances data resolution .
  • FT-IR : Identify carboxylate and amine functional groups via stretching vibrations (e.g., 1700–1750 cm⁻¹ for ester C=O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational reactivity predictions and experimental observations for this compound?

Methodological Answer:

  • Validate computational models (e.g., DFT) by comparing calculated spectroscopic parameters (NMR chemical shifts, IR frequencies) with empirical data. Adjust basis sets or solvation models to align theoretical and experimental results .
  • Conduct kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation, reconciling mechanistic pathways with simulation outputs .

Q. What methodologies enable the investigation of this compound in multi-step synthetic pathways with competing mechanisms?

Methodological Answer:

  • Use process simulation software (e.g., Aspen Plus) to model reaction networks and identify rate-limiting steps. Incorporate experimental rate constants and thermodynamic data .
  • Apply HPLC-MS to track intermediates and quantify branching ratios under varying conditions (pH, temperature) .

Q. How can researchers integrate this compound into theoretical frameworks for heterocyclic reactivity or drug design?

Methodological Answer:

  • Link its electronic properties (e.g., HOMO/LUMO energies) to reactivity trends in heterocyclic systems using QSAR models. Correlate substituent effects (amine, ester groups) with bioactivity in enzyme inhibition assays .
  • Frame studies within conceptual frameworks like "push-pull" thiophene systems to explain charge-transfer behavior in photophysical applications .

Data Contradiction and Reproducibility

Q. What strategies address inconsistencies in reported spectroscopic data for this compound?

Methodological Answer:

  • Standardize solvent and temperature conditions across studies to minimize environmental effects on NMR/IR outputs .
  • Perform interlaboratory comparisons using shared reference samples to identify instrumental calibration discrepancies .

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

Methodological Answer:

  • Document critical process parameters (CPPs) such as stirring rate, reagent purity, and drying methods. Use design-of-experiments (DoE) to quantify parameter impacts on yield and purity .
  • Publish detailed crystallographic data (CCDC deposition) to enable structural validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 4-aminothiophene-2,3-dicarboxylate
Reactant of Route 2
Dimethyl 4-aminothiophene-2,3-dicarboxylate

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